7-[3-(3-Methoxy-4-methylcarbamoyl-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-50073 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of SC-50073 requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves the use of large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SC-50073 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
SC-50073 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying leukotriene B4 receptor antagonists.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
SC-50073 exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the binding of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses . The molecular targets include the leukotriene B4 receptor and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- SC-53228: Another leukotriene B4 receptor antagonist with high intrinsic potency and selectivity .
- Other leukotriene B4 receptor antagonists: Compounds with similar mechanisms of action but varying in potency and selectivity .
Uniqueness
SC-50073 is unique due to its high intrinsic potency and selectivity for the leukotriene B4 receptor, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H37NO7 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
7-[3-[3-methoxy-4-(methylcarbamoyl)-2-propylphenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H37NO7/c1-5-8-19-22(13-10-18-11-14-24(28(31)32)36-25(18)19)34-16-7-17-35-23-15-12-21(27(30)29-3)26(33-4)20(23)9-6-2/h10,12-13,15,24H,5-9,11,14,16-17H2,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
CIIUJGWVQJRIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CCC |
Origin of Product |
United States |
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